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Compound Name: 2-chloro-N-methoxyacetamide
CAS No.: 36851-81-7
Cat. No.: B1367236
- 7

Executive Summary & Reagent Profile[4]

The reagent 2-chloro-N-methoxyacetamide refers to a class of bifunctional electrophiles used
to introduce a chloroacetyl moiety while leveraging the unique reactivity of the N-methoxy
group. In high-value synthesis, this predominantly refers to the Weinreb Amide derivative (2-
chloro-N-methoxy-N-methylacetamide), which prevents over-alkylation during nucleophilic
attack.[2]

This guide focuses on its critical role in the synthesis of 2-alkyl-4-quinolones (such as PQS), a
class of potent quorum-sensing signaling molecules and antibiotic scaffolds.[2]

Reagent Specifications
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. . L. Secondary Amide
Property Weinreb Amide Derivative L.
Derivative

) 2-Chloro-N-methoxy-N- )
Chemical Name _ 2-Chloro-N-methoxyacetamide
methylacetamide

CAS Number 67442-07-3 36851-81-7

Synthesis of Synthesis of N-methoxy

Primary Utility _chloro ketones (PQS heterocycles; [3+3]

precursors) Cyclizations

Stable 5-membered chelate Directing group for C-H
Key Feature ) ) o _

with metals (Mg/Li) activation; Electrophile
Storage 2-8 °C, Hygroscopic 2-8 °C, Moisture Sensitive

Core Application: Synthesis of Pseudomonas
Quinolone Signal (PQS)[1][2][3][7]

The most impactful application of this reagent is the synthesis of 2-heptyl-3-hydroxy-4(1H)-
quinolone (PQS).[2] The workflow utilizes the Weinreb amide to generate an

-chloro ketone intermediate, which undergoes a "one-pot" cyclization with anthranilic acid.

The Mechanistic Advantage

The reaction relies on the Weinreb Chelation Model. Unlike standard amides, the N-methoxy-
N-methyl group forms a stable 5-membered cyclic transition state with the organometallic
reagent (Mg or Li). This prevents the tetrahedral intermediate from collapsing until acidic
quench, thereby stopping the reaction at the ketone stage and preventing over-addition to the
alcohol.

Reaction Pathway Diagram

The following diagram illustrates the mechanistic flow from the Weinreb amide to the final
guinolone scaffold.
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Figure 1: Mechanistic pathway for the conversion of Weinreb amide to PQS via stable chelation
and subsequent cyclization.

Detailed Experimental Protocol
Protocol A: Synthesis of -Chloro Ketone Intermediate

Objective: Selective mono-alkylation of 2-chloro-N-methoxy-N-methylacetamide.

e Setup: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and
maintain under inert atmosphere (

or Ar).

» Reagent Preparation: Dissolve 2-chloro-N-methoxy-N-methylacetamide (1.0 equiv, e.g., 5.0
mmol) in anhydrous THF (20 mL). Cool the solution to 0 °C.

e Grignard Addition: Add Heptylmagnesium bromide (1.0 M in THF, 1.1 equiv) dropwise over
15 minutes.

o Note: The solution may turn slightly yellow. The low temperature and slow addition are
crucial to maintain the stability of the chelate.

e Reaction: Stir at 0 °C for 1 hour, then allow to warm to room temperature (RT) and stir for an
additional 1 hour.
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e Quench: Carefully quench with 1 M HCI (10 mL) at O °C. This breaks the Mg-chelate and
releases the ketone.

o Workup: Extract with EtOAc (3 x 20 mL). Wash combined organics with brine, dry over

, and concentrate in vacuo.

e Output: Crude 1-chloro-2-nonanone. (Yield typically >85%).[3]

Protocol B: One-Pot Cyclization to PQS

Objective: Condensation and cyclization of the

-chloro ketone with anthranilic acid.

Mixing: In a microwave vial (or sealed tube), combine the crude 1-chloro-2-nonanone (1.0
equiv) and anthranilic acid (1.2 equiv).

e Solvent: Add anhydrous ethanol or dioxane (5 mL per mmol).
o Conditions (Microwave): Irradiate at 150 °C for 20—-30 minutes.
o Alternative (Thermal): Reflux in toluene/ethanol for 12—-16 hours.

 Purification: Cool to RT. The product often precipitates. Filter and wash with cold ethanol.
Recrystallize from EtOH/EtOAc if necessary.

» Validation: Confirm identity via
-NMR (characteristic quinolone NH singlet at ~11-12 ppm).

Performance Data & Optimization

The following data summarizes the yield efficiency of this protocol compared to traditional
methods (e.g., condensation of aniline with

-keto esters).
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Reaction . Atom
Method Key Reagent Overall Yield
Steps Economy
) 2-Chloro-N-
Weinreb Route )
) methoxy-N- 2 (Telescoped) 65 - 82% High
(This Protocol) )
methylacetamide
. Aniline /
Traditional Duff
) Hexanoyl 3+ 20 - 35% Low
Reaction _
chloride
Ethyl 3-
-Keto Ester Y 2 45 - 55% Moderate
Route oxodecanoate

Troubleshooting Guide

e Low Yield in Step 1: Ensure the Grignard reagent is titrated and fresh. Moisture kills the
reaction.

o Over-alkylation (Tertiary Alcohol formation): This is rare with Weinreb amides but can occur if
the quench is delayed too long at high temperatures or if the "N-methoxy" group is cleaved.
Ensure the temperature remains < 25 °C before quench.

e Incomplete Cyclization: If using thermal heating, ensure the reaction runs for at least 12
hours. Microwave irradiation is significantly more efficient for this condensation.

Specialized Application: [3+3] Cyclization
(Secondary Amide)

While less common, the secondary amide 2-chloro-N-methoxyacetamide (CAS 36851-81-7)
is utilized in desymmetric cyclizations.

» Reaction: Reaction with para-quinamines or similar electrophiles.

e Mechanism: The N-methoxy group acts as a nucleophile (via the oxygen or nitrogen
depending on base) or a directing group, while the
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-chloro group serves as the electrophilic trap.

e Outcome: Formation of complex N-methoxy-heterocycles (e.g., 1,2,4-oxadiazines) which are
difficult to access via other routes.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Available at: [https://www.benchchem.com/product/b1367236#0one-pot-synthesis-using-2-
chloro-n-methoxyacetamide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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